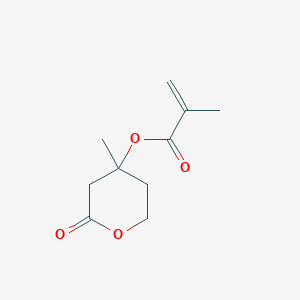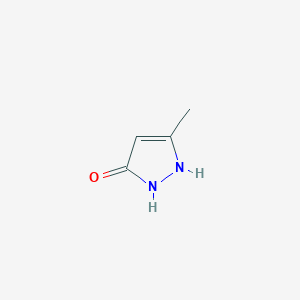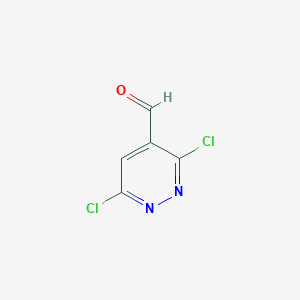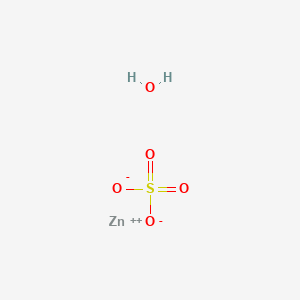
硫酸锌一水合物
描述
Zinc sulfate monohydrate is an inorganic compound that is widely used in the chemical, agricultural, and medical industries. It is a white crystalline solid that is soluble in water and has a molecular weight of 179.47 g/mol. Zinc sulfate monohydrate is a salt of zinc and sulfuric acid, and it is composed of one zinc ion and one sulfate ion. It is a hygroscopic compound, meaning it absorbs water from the air. Zinc sulfate monohydrate is used to provide the body with an essential mineral, zinc, and is used in a variety of applications, including agricultural fertilizers, animal feed, and pharmaceuticals.
科学研究应用
动物营养
硫酸锌一水合物广泛用作动物饲料中锌的来源。 它被认为是所有动物物种安全的锌来源,并且预计其在动物营养中的使用不会对消费者安全构成任何问题 . 锌是一种必需的微量元素,在各种生理功能中起着至关重要的作用,包括酶活性、细胞代谢和细胞成分的完整性。
纺织行业
该化合物在染色过程中用作媒染剂,有助于将染料固定在纤维上。 此外,它在人造丝的制备中起凝固剂的作用,人造丝是一种半合成纤维,广泛应用于纺织制造 .
分析化学
硫酸锌一水合物在各种分析应用中用作化学试剂。 它适用于药品释放测试、定性和定量分析方法开发以及食品和饮料行业的质量控制测试 .
环境安全
虽然使用含锌饲料添加剂不会对农业土壤造成直接的环境问题,但需要监测与排水和锌流入地表水有关的潜在风险。 应采取措施避免因其高粉尘性而吸入 .
水产养殖
在水产养殖中,硫酸锌一水合物在饲料中使用量不超过最大允许的锌含量。 预计它不会对环境构成明显的风险,并且是满足水生生物营养需求的有效锌来源 .
饲料添加剂安全
欧洲食品安全局已评估硫酸锌一水合物作为饲料添加剂,并发现它是一种安全的锌来源,考虑到欧盟为饲料中总锌含量设定的最大限度 .
作用机制
Target of Action
Zinc sulfate monohydrate primarily targets enzymes and proteins within the body . It has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase .
Mode of Action
Zinc sulfate monohydrate works by releasing zinc ions, which then interact with various biological molecules and cellular components . These interactions can modulate the activity of enzymes, transcription factors, and other proteins involved in cellular processes .
Biochemical Pathways
Zinc plays a key role in many important biochemical pathways. It is involved in carbohydrate metabolism, both in photosynthesis and in the conversion of sugars to starch, protein metabolism, auxin (growth regulator) metabolism, pollen formation, maintenance of the integrity of biological membranes, and resistance to infection by certain pathogens .
Pharmacokinetics
Zinc sulfate monohydrate is absorbed through the cell membrane, followed by direct interaction with the functional groups of proteins and nucleic acids . It is primarily excreted in feces . About 70% of zinc in circulation is bound to albumin, and the majority in the body is found in skeletal muscle and bone .
Result of Action
The molecular and cellular effects of zinc sulfate monohydrate’s action are extensive. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also plays a crucial role in cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of zinc sulfate monohydrate. For instance, the use of high analysis fertilizers, increased use of phosphatic fertilizers, and the use of poor-quality water can lead to zinc deficiency in soils, which in turn affects the bioavailability of zinc sulfate monohydrate .
安全和危害
Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters, and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .
未来方向
生化分析
Biochemical Properties
Zinc sulfate monohydrate is involved in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . It also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .
Cellular Effects
Zinc sulfate monohydrate affects various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High levels of dietary zinc can cause anaemia as well as decreased levels of copper and iron absorption, and reduction in the activities of several important enzymes in various tissues .
Molecular Mechanism
Zinc sulfate monohydrate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase and both RNA and DNA polymerase .
Temporal Effects in Laboratory Settings
Zinc sulfate monohydrate shows changes in its effects over time in laboratory settings. It has a lower density and slightly higher molecular weight due to the presence of water molecules. Additionally, the monohydrate form has a lower melting point and tends to dissolve more readily in water than anhydrous zinc sulfate .
Dosage Effects in Animal Models
The effects of zinc sulfate monohydrate vary with different dosages in animal models. Zinc sulfate monohydrate is considered as a safe source of zinc for all animal species, regarding the maximum contents for total zinc in feedingstuffs set by the EU .
Metabolic Pathways
Zinc sulfate monohydrate is involved in the metabolic pathways that include any enzymes or cofactors that it interacts with . Zinc cannot be stored in significant amounts, so regular dietary intake is essential. ZIP4 and/or ZnT5B transport dietary zinc ions from the duodenum into the enterocyte, ZnT1 transports zinc ions from the enterocyte into the circulation, and ZnT5B (bidirectional zinc transporter) facilitates endogenous zinc secretion into the intestinal lumen .
Transport and Distribution
Zinc sulfate monohydrate is transported and distributed within cells and tissues . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
Research suggests that zinc is an essential component in maintaining cellular equilibrium .
属性
IUPAC Name |
zinc;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCSKGULNFAMC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035019 | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Zinc sulfate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7446-19-7 | |
| Record name | Zinc sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zinc sulfate monohydrate has the molecular formula ZnSO4·H2O and a molecular weight of 179.46 g/mol. Spectroscopic characterization, such as IR spectroscopy, confirms the presence of characteristic peaks for sulfate ions and water molecules. []
A: Zinc, a vital micronutrient, plays a crucial role in various biological processes. Once absorbed, zinc becomes incorporated into enzymes and proteins involved in cell growth, division, and immune function. It also contributes to wound healing and DNA synthesis. In poultry, for example, zinc absorption and utilization are influenced by its source, with hydroxychloride zinc and copper sources demonstrating better efficacy in promoting growth performance and enhancing meat yield compared to sulfate forms. []
A: Zinc sulfate monohydrate is commonly used as a zinc supplement in animal feed and fertilizers due to its solubility and affordability. [, , , , , , ] Research has shown its application in improving eggshell quality in laying hens, particularly in reducing broken egg rates and increasing eggshell strength and thickness. [] It has also shown potential in improving growth performance and carcass composition in growing-finishing pigs, especially in crowded housing conditions. []
A: Studies have indicated that the source of zinc supplementation can impact its effectiveness in livestock. For instance, in broiler chickens, dietary supplementation with hydroxychloride forms of zinc and copper resulted in better feed conversion ratios compared to sulfate forms. [] This highlights the importance of considering source variations when formulating diets for optimal animal performance.
A: Yes, alternative sources of zinc, such as zinc lactate, zinc polyphosphate, zinc oxide, and zinc chelated to organic molecules like EDTA or HMTBA, are available. [, , , ] The choice between zinc sulfate monohydrate and alternatives depends on factors like bioavailability, cost, and specific application requirements.
A: Yes, research indicates the feasibility of creating nanocomposites containing zinc sulfate monohydrate. In one study, hot-melt extrusion was used to fabricate nanocomposites with Soluplus as a polymer matrix, resulting in reduced particle size and improved dispersion of zinc sulfate monohydrate. These nanocomposites demonstrated potential as a promising nano-sized zinc supplement formulation. []
ANone: While zinc is an essential micronutrient, excessive application of zinc-containing fertilizers can lead to environmental issues such as soil and water contamination. It is crucial to follow recommended application rates and practices to minimize potential environmental impacts.
A: While zinc plays a role in immune function, the use of zinc sulfate monohydrate as an adjunctive treatment for neonatal sepsis requires further investigation. Studies have presented conflicting results, with some indicating potential benefits in reducing mortality and improving clinical outcomes, while others have not found statistically significant improvements. [, , ]
A: Energy Dispersive X-ray Fluorescence Spectroscopy (EDXRF) is a suitable technique to quantify zinc content in various samples, including zinc sulfate monohydrate. [] This method requires careful calibration and validation to ensure accuracy and precision in quantifying zinc concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




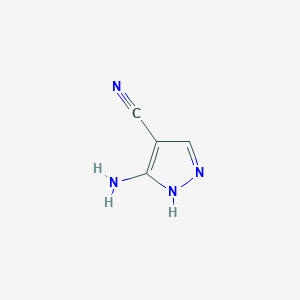

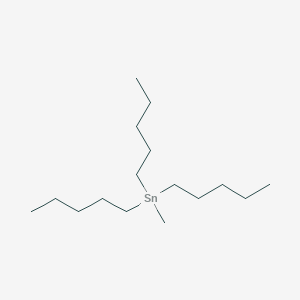
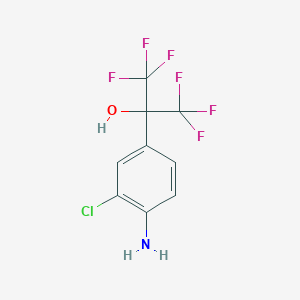
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

